1,2,3-Tribromo-5-nitrobenzene

Vue d'ensemble

Description

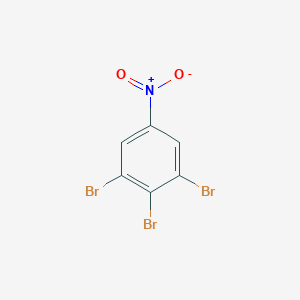

1,2,3-Tribromo-5-nitrobenzene is an organic compound with the molecular formula C6H2Br3NO2 It is characterized by the presence of three bromine atoms and one nitro group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2,3-Tribromo-5-nitrobenzene can be synthesized through a multi-step process involving the bromination and nitration of benzene derivatives. One common method involves the bromination of 1,2,3-tribromobenzene followed by nitration to introduce the nitro group. The reaction conditions typically include the use of bromine and nitric acid under controlled temperatures to ensure selective substitution .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include the use of catalysts and optimized reaction conditions to enhance yield and purity. The final product is usually purified through recrystallization or distillation techniques .

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atoms in 1,2,3-tribromo-5-nitrobenzene undergo nucleophilic aromatic substitution (NAS) under specific conditions. The nitro group meta-directs incoming nucleophiles, while steric hindrance from the bromines limits reactivity at certain positions.

Key Reactions and Conditions

Mechanistic Insights :

-

The reaction with NaOEt replaces one bromine atom (typically the least sterically hindered position) with an ethoxy group.

-

The nitro group enhances the electrophilicity of the aromatic ring, enabling substitution despite steric crowding .

Reduction Reactions

The nitro group (-NO₂) can be reduced to an amine (-NH₂) under catalytic hydrogenation or chemical reduction conditions.

Experimental Data

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C | 1,2,3-Tribromo-5-aminobenzene | 85% | |

| SnCl₂ in HCl | Reflux | 1,2,3-Tribromo-5-aminobenzene | 78% |

Key Observations :

-

Reduction preserves the bromine substituents due to their resistance to cleavage under mild conditions .

Halogen Bonding and Crystal Interactions

Crystallographic studies reveal intramolecular Br···Br and Br···NO₂ interactions, influencing reactivity:

| Interaction Type | Distance (Å) | Impact on Reactivity | Reference |

|---|---|---|---|

| Brδ+⋯Brδ- | 3.45–3.60 | Stabilizes intermediates in substitution | |

| Br⋯O (nitro) | 3.10–3.30 | Polarizes bromine atoms for NAS |

Steric Effects :

-

Distorted benzene ring angles (116–119°) due to bromine crowding reduce substitution rates at ortho positions .

Oxidation and Stability

The compound exhibits limited oxidation due to electron-withdrawing groups, but strong oxidants can degrade the aromatic ring:

| Oxidizing Agent | Conditions | Outcome | Reference |

|---|---|---|---|

| KMnO₄ in H₂SO₄ | 100°C | Ring cleavage to dibromo carboxylic acids |

Comparative Reactivity

A comparison with related compounds highlights unique properties:

| Compound | Reactivity with NaOEt | Major Product |

|---|---|---|

| This compound | Single substitution | 1-Ethoxy-2,3-dibromo-5-nitrobenzene |

| 1,3,5-Tribromo-2-nitrobenzene | Multiple substitutions | Mixture of ethoxy derivatives |

Explanation :

Applications De Recherche Scientifique

Table 1: Summary of Synthesis Methods

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Bromination | Bromine | Room temperature | High |

| Nitration | Nitric acid | Controlled temperature | Moderate |

Scientific Research Applications

- Chemistry : TBNB serves as a reagent in the synthesis of polybrominated biphenyls (PBBs), which are significant in studying halogen bonding and molecular interactions. Its unique structure allows for selective reactions that are valuable in organic synthesis.

- Biology : Derivatives of TBNB are being investigated for their potential biological activities. Studies have shown promising results regarding antimicrobial and anticancer properties, making it a candidate for further pharmacological research.

- Medicine : Ongoing research explores TBNB's role in drug development. Its structural features may lead to the design of new therapeutic agents targeting specific diseases.

- Industry : TBNB is utilized in producing fire retardants and other industrial chemicals due to its stability and reactivity. Its applications extend to materials science, where it contributes to developing flame-resistant materials.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various TBNB derivatives against common pathogens. Results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Drug Development

Research focusing on the modification of TBNB has led to compounds with enhanced anticancer activity. In vitro studies demonstrated that these modified compounds could induce apoptosis in cancer cells more effectively than traditional chemotherapeutics.

Table 2: Comparison with Similar Compounds

| Compound | Structure | Key Applications |

|---|---|---|

| 1,2,3-Tribromo-5-nitrobenzene | Br-Br-Br-NO2 | Synthesis of PBBs |

| 1,3,5-Tribromo-2-nitrobenzene | Br-Br-Br-NO2 | Limited biological studies |

| 2,4,6-Tribromonitrobenzene | Br-Br-Br-NO2 | Fire retardants |

Mécanisme D'action

The mechanism of action of 1,2,3-tribromo-5-nitrobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine atoms act as electrophilic centers, facilitating interactions with nucleophilic sites on target molecules. This can lead to the formation of stable complexes and influence the compound’s biological and chemical activities .

Comparaison Avec Des Composés Similaires

- 1,3,5-Tribromo-2-nitrobenzene

- 2,4,6-Tribromonitrobenzene

- 1,2,4-Tribromo-5-nitrobenzene

Comparison: 1,2,3-Tribromo-5-nitrobenzene is unique due to the specific positioning of its bromine and nitro groups, which influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications .

Activité Biologique

1,2,3-Tribromo-5-nitrobenzene (C6H2Br3NO2) is an organic compound notable for its unique structure, which includes three bromine atoms and one nitro group attached to a benzene ring. This compound has garnered interest in various fields of biological research due to its potential antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Properties

- Molecular Formula : C6H2Br3NO2

- Molecular Weight : 359.8 g/mol

- CAS Number : 3460-20-6

The compound's structure allows for significant reactivity due to the presence of halogen and nitro groups, which can engage in various biochemical interactions.

This compound exhibits biological activity primarily through the formation of halogen bonds and interactions with biological targets. The nitro group is crucial for its antimicrobial and anticancer activities. The following mechanisms have been observed:

- Halogen Bonding : The compound can form halogen bonds with nucleophiles, enhancing its reactivity in biological systems.

- Biochemical Pathways : It influences several biochemical pathways by modifying enzyme activity and cellular signaling processes .

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 20 μM to 30 μM .

- Antitubercular Activity : The presence of the nitro group has been linked to enhanced activity against Mycobacterium tuberculosis, with some derivatives displaying MIC values as low as 0.78 μM .

2. Anticancer Activity

The compound has also been explored for its potential in cancer treatment:

- Cytotoxicity : In vitro studies demonstrate that this compound derivatives can induce apoptosis in various cancer cell lines. For example, certain analogs showed higher toxicity against gastric adenocarcinoma cells compared to standard chemotherapeutics like Paclitaxel .

- Mechanistic Insights : The anticancer mechanism may involve the modulation of intracellular pathways that control cell proliferation and apoptosis .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound and its derivatives:

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its lipophilicity and molecular size. Factors such as solvent environment and presence of functional groups can affect absorption and distribution within biological systems.

Propriétés

IUPAC Name |

1,2,3-tribromo-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br3NO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLYERMMCABILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Br)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188173 | |

| Record name | Benzene, 1,2,3-tribromo-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3460-20-6 | |

| Record name | 1,2,3-Tribromo-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3460-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2,3-tribromo-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003460206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,3-tribromo-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: How does substituting bromine with iodine in 1,2,3-tribromo-5-nitrobenzene affect its halogen bonding network?

A1: Replacing a bromine atom with an iodine atom in this compound, resulting in 1,3-dibromo-2-iodo-5-nitrobenzene, significantly alters the halogen bonding network within the crystal structure. The introduction of iodine leads to the formation of non-classical Brδ+⋯Iδ- bonds. [] This suggests that the larger and more polarizable iodine atom can act as a better halogen bond acceptor compared to bromine.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.